molecular formula C21H17N3O4 B2962704 (Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 526188-46-5

(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2962704
CAS No.: 526188-46-5
M. Wt: 375.384
InChI Key: OODZQONVJBPFDJ-PTNGSMBKSA-N
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Description

(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a sophisticated organic compound designed for pharmaceutical and medicinal chemistry research. This molecule features a naphthofuran core, a structure present in various biologically active compounds, fused with a pyrimidine moiety, a key heterocycle in drug discovery . The specific spatial arrangement of its (Z)-configured exocyclic double bond is critical for its potential biological interactions and activity. The integration of the pyrimidine ring is of particular interest, as this scaffold is a privileged structure in medicinal chemistry, known for its diverse range of pharmacological properties. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules. It is suitable for exploring structure-activity relationships (SAR), particularly in the development of novel therapeutic agents. Potential research applications include screening for antimicrobial or antitumor activity, given the established profile of similar fused heterocyclic systems. The ethyl ester functional group provides a handle for further synthetic modification, allowing for the exploration of different chemical spaces. This product is intended for use in laboratory research settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(E)-pyrimidin-2-yliminomethyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-3-27-20(26)16-12(2)28-19-14-8-5-4-7-13(14)18(25)15(17(16)19)11-24-21-22-9-6-10-23-21/h4-11,25H,3H2,1-2H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFBSJIIFSOEAP-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the naphthoquinone structure followed by the introduction of the pyrimidine moiety through a condensation reaction. The synthetic pathway can be summarized as follows:

  • Formation of Naphthoquinone : Utilizing standard organic reactions to construct the naphthoquinone framework.
  • Pyrimidine Attachment : The introduction of the pyrimidine ring is achieved through a nucleophilic substitution or condensation reaction.
  • Final Modifications : The compound is then esterified to produce the final product.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing effective inhibition against pathogenic strains.

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how structural modifications influence biological activity. Key findings include:

  • Pyrimidine Substitution : Variations in the pyrimidine ring structure significantly affect potency; electron-withdrawing groups enhance activity.
  • Naphthoquinone Core : Modifications to the naphthoquinone core are crucial for maintaining biological efficacy.

Case Studies

  • Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Evaluation : In an evaluation against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values lower than those of commonly used antibiotics, suggesting potential as a new antimicrobial agent.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrimidine Substituted Analogs

A closely related compound, (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS 494830-86-3), differs only in the heterocyclic substituent (pyridine instead of pyrimidine). Key comparisons include:

Property Target Compound (Pyrimidine) Pyridine Analog Structural Implications
Molecular Formula C22H17N3O4 (estimated)* C22H18N2O4 Pyrimidine introduces an additional nitrogen, increasing polarity and hydrogen-bond capacity.
Molecular Weight ~375.4 (estimated)* 374.4 Minimal difference due to N substitution.
Heterocyclic Ring Pyrimidin-2-ylamino Pyridin-2-ylamino Pyrimidine’s two nitrogen atoms enhance binding to biological targets (e.g., kinases) .

*Estimated based on substitution of pyridine (C5H5N) with pyrimidine (C4H4N2).

The pyrimidine variant is hypothesized to exhibit higher binding affinity in biological systems due to enhanced hydrogen-bonding and π-stacking interactions, as seen in kinase inhibitors like those in EP 4,374,877 A2, which utilize pyrimidine scaffolds for target engagement .

Substituent Variations in Patent Derivatives

Several compounds in EP 4,374,877 A2 share structural motifs with the target compound, such as:

  • Trifluoromethyl groups : Present in Reference Example 50 (4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) . These groups improve metabolic stability and lipophilicity compared to the target compound’s methyl and ethyl substituents.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this naphthofuran derivative typically involves multi-step protocols, including:

  • Vilsmeier-Haack formylation to introduce the pyrimidinylamino group.
  • Knoevenagel condensation to form the methylene bridge.
  • Esterification under Dean-Stark conditions to stabilize the ethyl carboxylate group. Key optimizations include using anhydrous solvents (e.g., DMF or THF), catalytic bases like piperidine, and controlled heating (70–90°C) to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing stereochemistry and purity?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration via coupling constants) and purity.
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and verify the Z-configuration . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
  • IR spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How can chromatographic techniques be optimized for isolating this compound?

  • Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate polar byproducts.
  • HPLC : Employ C18 reverse-phase columns with acetonitrile/water (0.1% TFA) for high-purity isolation. Adjust pH to 3–4 to enhance peak resolution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict electronic properties and bioactivity?

  • DFT calculations : Use Gaussian or ORCA to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, which correlate with reactivity and stability.
  • Molecular docking : Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina to predict binding affinities. Validate results with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for Z-configuration confirmation?

  • NOE correlations : Detect spatial proximity between the pyrimidinylamino group and adjacent protons via 2D NOESY.
  • X-ray refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning, ensuring accurate Z-configuration assignment .
  • Comparative analysis : Overlay experimental and simulated NMR spectra (e.g., using MestReNova) to identify discrepancies caused by dynamic effects .

Q. How does substituent variation (e.g., pyrimidine vs. phenyl groups) impact photophysical properties?

  • UV-Vis spectroscopy : Compare λₘₐₓ shifts to assess conjugation length changes. For example, pyrimidine substituents increase π-π* transitions by ~20 nm compared to phenyl analogs.
  • Fluorescence quenching : Introduce electron-withdrawing groups (e.g., -CF₃) to study excited-state behavior via Stern-Volmer plots .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column) with ethanol/hexane mobile phases.
  • Asymmetric catalysis : Optimize Pd-catalyzed coupling reactions with BINAP ligands to enhance enantiomeric excess (ee >95%). Monitor ee via chiral GC or polarimetry .

Data Analysis & Experimental Design

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • Kinetic analysis : Use HPLC to quantify degradation products and calculate t₁/₂. Apply Arrhenius equations to predict shelf life .

Q. What statistical methods validate reproducibility in biological assays (e.g., IC₅₀ determinations)?

  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
  • ANOVA : Compare triplicate assays to assess inter-experimental variability. A CV <15% is acceptable .

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